

Application Notes and Protocols for CCT251455 in an HCT116 Xenograft Model

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Compound of Interest

Compound Name: CCT251455

Cat. No.: B15606783

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These application notes provide a comprehensive guide for researchers utilizing the potent and selective MPS1 inhibitor, **CCT251455**, in a human colorectal carcinoma HCT116 xenograft model. The protocols outlined below are based on established preclinical studies and are intended for professionals in drug development and cancer research.

Core Application: In Vivo Efficacy and Pharmacodynamics

CCT251455 is an orally bioavailable inhibitor of monopolar spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint.^{[1][2][3]} Its use in HCT116 xenograft models has demonstrated dose-dependent inhibition of MPS1, making it a valuable tool for studying the therapeutic potential of MPS1 inhibition in colorectal cancer.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of **CCT251455** in the context of the HCT116 cell line and corresponding xenograft model.

Table 1: In Vitro Activity of **CCT251455** against HCT116 Cells

Parameter	Value (µM)	Reference
MPS1 Assay IC50	0.003	[3]
p-MPS1 Cellular Assay IC50	0.04	[3]
GI50 (Growth Inhibition)	0.16	[3]

Table 2: In Vivo Dosage and Pharmacokinetics of **CCT251455**

Parameter	Value	Species	Reference
Administration Route	Oral	Mouse (BALB/c)	[1][3]
Bioavailability	83%	Mouse (BALB/c)	[3]
Efficacious Dose Range	Dose-dependent inhibition observed	Mouse (nude)	[1][2]

Note: The specific dosage regimen for significant tumor growth inhibition from the primary literature is detailed in the experimental protocols below.

Experimental Protocols

HCT116 Cell Culture

- Cell Line: HCT116 human colorectal carcinoma cell line.
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT116 Xenograft Model Establishment

- Animal Model: Female athymic nude mice (6-8 weeks old).

- **Cell Preparation:** Harvest HCT116 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1×10^7 cells/mL.
- **Implantation:** Subcutaneously inject 0.1 mL of the cell suspension (1×10^6 cells) into the right flank of each mouse.
- **Tumor Monitoring:** Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Study Initiation:** Begin treatment when tumors reach a mean volume of 150-200 mm³.

CCT251455 Administration

- **Formulation:** Prepare **CCT251455** in a vehicle suitable for oral gavage (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween-80 in water).
- **Dosage:** Based on the foundational study, a dose of 100 mg/kg administered orally, twice daily, has been shown to be effective.
- **Administration:** Administer the **CCT251455** formulation or vehicle control to the respective groups of mice via oral gavage.
- **Treatment Schedule:** Continue the treatment for a predetermined period (e.g., 14-21 days), monitoring tumor volume and body weight regularly.

Assessment of Efficacy and Pharmacodynamics

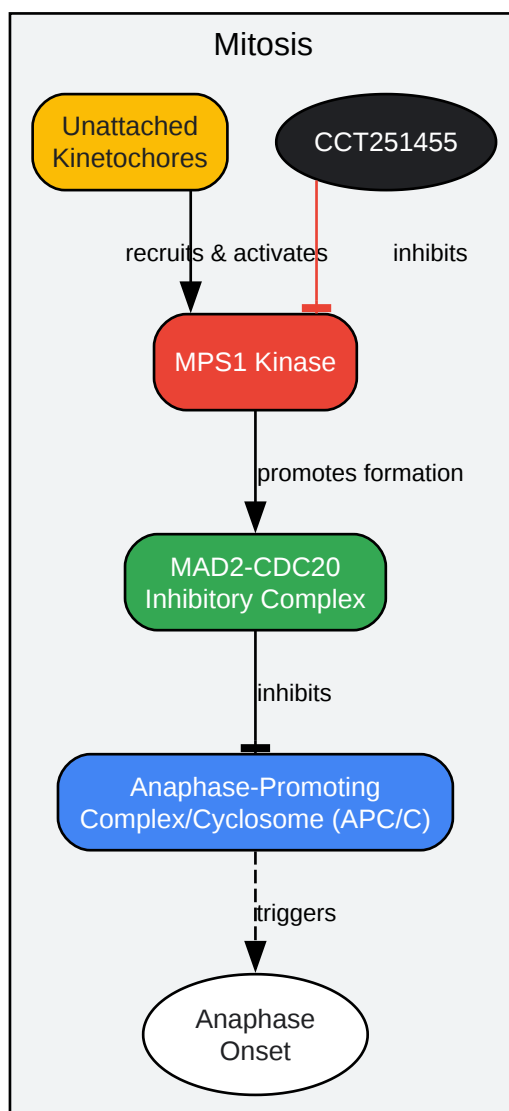
- **Tumor Growth Inhibition (TGI):** Compare the mean tumor volume of the **CCT251455**-treated group to the vehicle-treated control group. Calculate TGI as a percentage.
- **Pharmacodynamic (PD) Marker Analysis:**
 - To assess target engagement, collect tumor tissue at a specified time point after the final dose (e.g., 4 hours).

- Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of MPS1 (p-MPS1) as a biomarker of target inhibition. A reduction in p-MPS1 levels indicates successful target engagement by **CCT251455**.

Visualizations

MPS1 Signaling Pathway in Mitosis

Simplified MPS1 Signaling Pathway in the Spindle Assembly Checkpoint

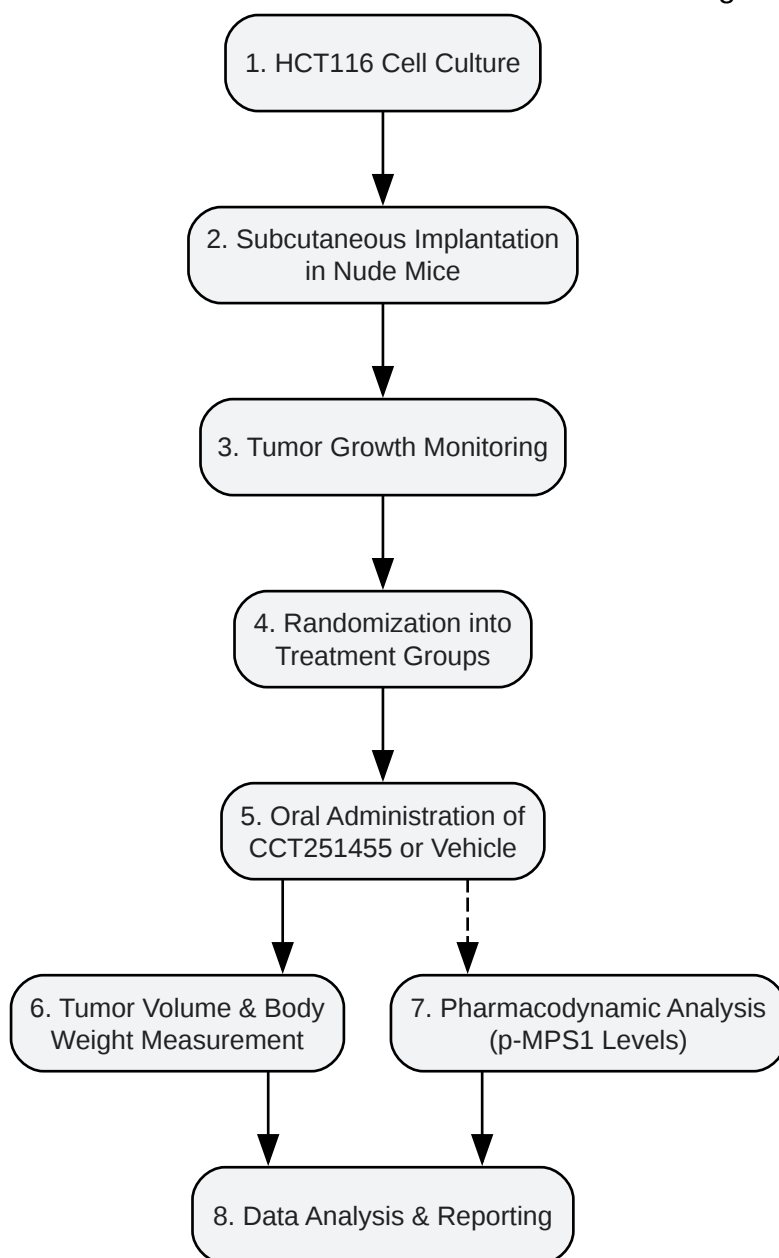


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Caption: **CCT251455** inhibits MPS1, disrupting the spindle assembly checkpoint.

Experimental Workflow for CCT251455 in HCT116 Xenograft Model

Experimental Workflow for CCT251455 in HCT116 Xenograft Model



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Caption: Workflow for evaluating **CCT251455** in an HCT116 xenograft model.

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References

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